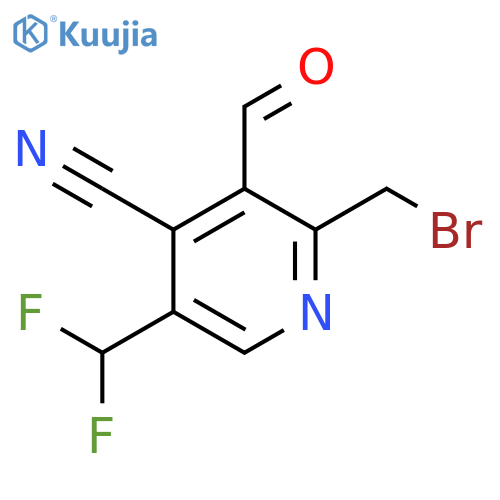Cas no 1805288-29-2 (2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde)

1805288-29-2 structure
商品名:2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde
CAS番号:1805288-29-2
MF:C9H5BrF2N2O
メガワット:275.049607992172
CID:4877691
2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde
-
- インチ: 1S/C9H5BrF2N2O/c10-1-8-7(4-15)5(2-13)6(3-14-8)9(11)12/h3-4,9H,1H2
- InChIKey: HGSGLIMEOPLCBF-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C=O)=C(C#N)C(C(F)F)=CN=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 279
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 53.8
2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029040355-1g |
2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde |
1805288-29-2 | 97% | 1g |
$1,579.40 | 2022-04-01 |
2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde 関連文献
-
2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
1805288-29-2 (2-(Bromomethyl)-4-cyano-5-(difluoromethyl)pyridine-3-carboxaldehyde) 関連製品
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
